4-[4-(5-Chloro-2-methoxybenzenesulfonyl)piperazin-1-YL]-6-(4-methoxyphenyl)pyrimidine
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Overview
Description
4-[4-(5-Chloro-2-methoxybenzenesulfonyl)piperazin-1-YL]-6-(4-methoxyphenyl)pyrimidine is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a pyrimidine core substituted with a piperazine ring and methoxyphenyl groups. The presence of these functional groups imparts specific chemical and biological properties to the compound, making it a subject of study in medicinal chemistry, pharmacology, and materials science.
Preparation Methods
The synthesis of 4-[4-(5-Chloro-2-methoxybenzenesulfonyl)piperazin-1-YL]-6-(4-methoxyphenyl)pyrimidine typically involves multiple steps, starting from readily available starting materials. The synthetic route generally includes the following steps:
Formation of the Pyrimidine Core: The pyrimidine core can be synthesized through a condensation reaction between appropriate aldehydes and amines under acidic or basic conditions.
Introduction of the Piperazine Ring: The piperazine ring is introduced through a nucleophilic substitution reaction, where a suitable piperazine derivative reacts with the pyrimidine core.
Sulfonylation and Chlorination:
Methoxylation: The methoxy groups are introduced through methylation reactions using reagents like methyl iodide or dimethyl sulfate.
Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of catalysts and advanced purification techniques.
Chemical Reactions Analysis
4-[4-(5-Chloro-2-methoxybenzenesulfonyl)piperazin-1-YL]-6-(4-methoxyphenyl)pyrimidine undergoes various chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can target the sulfonyl group, converting it to a sulfide or thiol group.
Substitution: The chloro group can participate in nucleophilic substitution reactions, where it is replaced by other nucleophiles such as amines or thiols.
Hydrolysis: The compound can undergo hydrolysis under acidic or basic conditions, leading to the cleavage of the sulfonyl or methoxy groups.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
4-[4-(5-Chloro-2-methoxybenzenesulfonyl)piperazin-1-YL]-6-(4-methoxyphenyl)pyrimidine has a wide range of scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent, particularly in the treatment of neurodegenerative diseases, cancer, and infectious diseases.
Materials Science: The compound’s chemical properties make it suitable for use in the development of advanced materials, such as polymers and coatings, with specific functionalities.
Biological Research: Studies investigate the compound’s effects on cellular processes, including its role in modulating signaling pathways and gene expression.
Mechanism of Action
The mechanism of action of 4-[4-(5-Chloro-2-methoxybenzenesulfonyl)piperazin-1-YL]-6-(4-methoxyphenyl)pyrimidine involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound targets enzymes and receptors involved in key biological processes, such as kinases, proteases, and G-protein-coupled receptors.
Pathways Involved: It modulates signaling pathways related to inflammation, apoptosis, and cell proliferation.
Comparison with Similar Compounds
4-[4-(5-Chloro-2-methoxybenzenesulfonyl)piperazin-1-YL]-6-(4-methoxyphenyl)pyrimidine can be compared with other similar compounds to highlight its uniqueness:
Triazole-Pyrimidine Hybrids: These compounds share a similar pyrimidine core but differ in the presence of a triazole ring instead of a piperazine ring.
Benzoxazole Derivatives: These compounds have a benzoxazole core and are evaluated for their antimicrobial activities.
The unique combination of functional groups in this compound imparts specific chemical and biological properties that distinguish it from these similar compounds.
Properties
Molecular Formula |
C22H23ClN4O4S |
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Molecular Weight |
475.0 g/mol |
IUPAC Name |
4-[4-(5-chloro-2-methoxyphenyl)sulfonylpiperazin-1-yl]-6-(4-methoxyphenyl)pyrimidine |
InChI |
InChI=1S/C22H23ClN4O4S/c1-30-18-6-3-16(4-7-18)19-14-22(25-15-24-19)26-9-11-27(12-10-26)32(28,29)21-13-17(23)5-8-20(21)31-2/h3-8,13-15H,9-12H2,1-2H3 |
InChI Key |
XDGTYCDWGUUVKK-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C2=CC(=NC=N2)N3CCN(CC3)S(=O)(=O)C4=C(C=CC(=C4)Cl)OC |
Origin of Product |
United States |
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